

# Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole

Cat. No.: B066816

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The aminophenyl-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminophenyl-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective therapeutic agents.

## Comparative Biological Activity of Aminophenyl-Pyrazole Analogs

The biological activity of aminophenyl-pyrazole analogs is significantly influenced by the nature and position of substituents on both the pyrazole and the aminophenyl rings. The following tables summarize the quantitative data from various studies, highlighting key compounds and their corresponding biological activities.

### Anticancer Activity

Aminophenyl-pyrazole derivatives have shown significant potential as anticancer agents, often targeting specific kinases involved in cell proliferation and survival.<sup>[1][2]</sup>

Compound ID	Target Cell Line(s)	IC50 (μM)	Key Structural Features & SAR Insights	Reference
11a	HeLa, MCF7, SKOV3, SKMEL28	4.63 - 9.45	Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile.[3]	[3]
2	MCF-7, HepG2	6.57 (MCF-7), 8.86 (HepG2)	Pyrazole-thiophene hybrid. The thiophene moiety appears to enhance cytotoxic activity. [4]	[4]
8	MCF-7	8.08	Pyrazole-thiophene hybrid, demonstrating selectivity towards the MCF-7 breast cancer cell line. [4]	[4]
14	MCF-7, HepG2	12.94 (MCF-7), 19.59 (HepG2)	Pyrazole-thiophene hybrid	[4]

			with moderate dual activity.[4]
25	HT29, PC3, A549, U87MG	3.17 - 6.77	Pyrazole benzothiazole hybrid. Electron-withdrawing groups on either ring A or ring B enhance growth inhibition.[1]
26	MCF7	- (Potent)	Pyrazolone-pyrazole derivative with strong electron-donating methoxy groups at the 3 and 5 positions of the phenyl ring, leading to potent cytotoxicity.[1]
32j	Anti-HIV	6-fold more potent than lead	Optimization of the benzyl group and pyrazole ring with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to significantly increased anti-HIV activity.[5]
12	HepG-2, MCF-7, MDA-231, HCT-116, Caco-2	2.96 - 9.27	4-methoxyphenyl pyrimidine derivative with strong

antiproliferative  
effects across  
multiple cell lines  
and potent dual  
inhibition of  
EGFR and  
VEGFR-2.[6]

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## Kinase Inhibitory Activity

A significant number of aminophenyl-pyrazole analogs have been developed as potent kinase inhibitors, a key strategy in modern cancer therapy.[7][8]

Compound ID	Target Kinase(s)	IC50 / Ki (nM)	Key Structural Features & SAR Insights	Reference
2	Akt1	IC50 = 1.3	A rigid analog of a known pyrazole-based Akt1 kinase inhibitor, demonstrating high potency.[7]	[7]
6	Aurora A	IC50 = 160	A pyrazole-based Aurora A kinase inhibitor. SAR studies indicated that a nitro group is more optimal than other substituents like hydrogen, methyl, methoxy, or chloro.[7]	[7]
7	Aurora A, Aurora B	IC50 = 28.9 (A), 2.2 (B)	Pyrazolyl benzimidazole derivative. A morpholino ring was found to be more favorable for activity than other cyclic or acyclic amines. [7]	[7]
12	EGFR, VEGFR-2	IC50 = 71 (EGFR), 98 (VEGFR-2)	A 4-methoxyphenyl pyrimidine derivative that	[6]

			acts as a potent dual inhibitor of EGFR and VEGFR-2.[6]
26	VEGFR-2	IC50 = 34,580	Pyrazolone-pyrazole derivative with higher inhibitory activity against VEGFR-2 tyrosine kinase compared to sorafenib.[1]

## Antimicrobial and Anti-inflammatory Activities

The versatility of the aminophenyl-pyrazole scaffold extends to antimicrobial and anti-inflammatory applications.

Compound Series	Target Organism/Assay	Activity Range (MIC or % Inhibition)	Key Structural Features & SAR Insights	Reference
AP-1 to AP-17	Antifungal, Antimicrobial	Good activity for 7 out of 17 compounds	3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide scaffold with various aldehyde derivatives. Specific substitutions are crucial for activity. <a href="#">[9]</a> <a href="#">[10]</a>	<a href="#">[9]</a> <a href="#">[10]</a>
3a-d	Antibacterial, Antifungal	Inhibition zone > 15 mm	3-Aminopyrazole derivatives showed high activity against both bacteria and fungi. <a href="#">[11]</a>	<a href="#">[11]</a>
6g, 6l, 7l	Antibacterial, Antifungal	MIC = 1-2 µg/mL	1,3-diaryl pyrazole derivatives bearing aminoguanidine or furan-2-carbohydrazide moieties exhibited potent and broad-spectrum inhibitory activity. <a href="#">[12]</a>	<a href="#">[12]</a>

7l	Anti-inflammatory	93.59% inhibition	1,3-diaryl pyrazole with a furan-2-carbohydrazide moiety showed more potent anti-inflammatory activity than ibuprofen and indomethacin. [12]
35a, 35b	COX-2 Inhibition	IC50 = 0.55 - 0.61 $\mu$ M	Celecoxib analogues linked to an oxime moiety as a nitric oxide donor showed high in vitro COX-2 inhibitory activity. [11]

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the SAR studies of aminophenyl-pyrazole analogs.

### In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.



- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (aminophenyl-pyrazole analogs) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined.

## Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases.

- **Assay Components:** The assay typically includes the recombinant kinase enzyme, a specific substrate (peptide or protein), ATP (adenosine triphosphate), and the test compound.
- **Reaction Initiation:** The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and test compound in a suitable buffer.
- **Incubation:** The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
- **Detection:** The extent of phosphorylation is quantified using various methods, such as:
  - **Radiometric assays:** Using radiolabeled ATP ( $\gamma$ -<sup>32</sup>P-ATP) and measuring the incorporation of the radiolabel into the substrate.

- Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
- Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
- Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in kinase activity compared to a control without the inhibitor. IC50 values are then calculated.

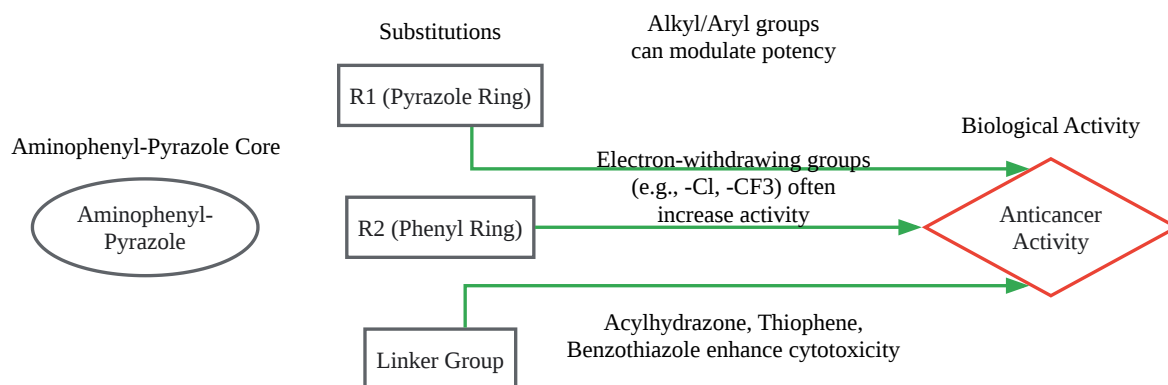
## Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## Visualizing Structure-Activity Relationships and Workflows

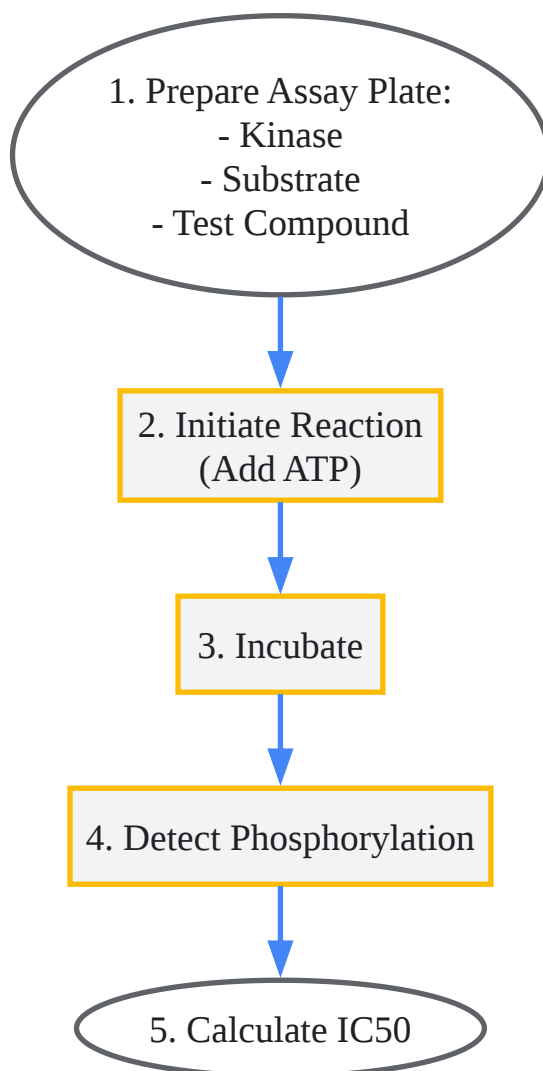
Graphical representations are invaluable for understanding complex relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.



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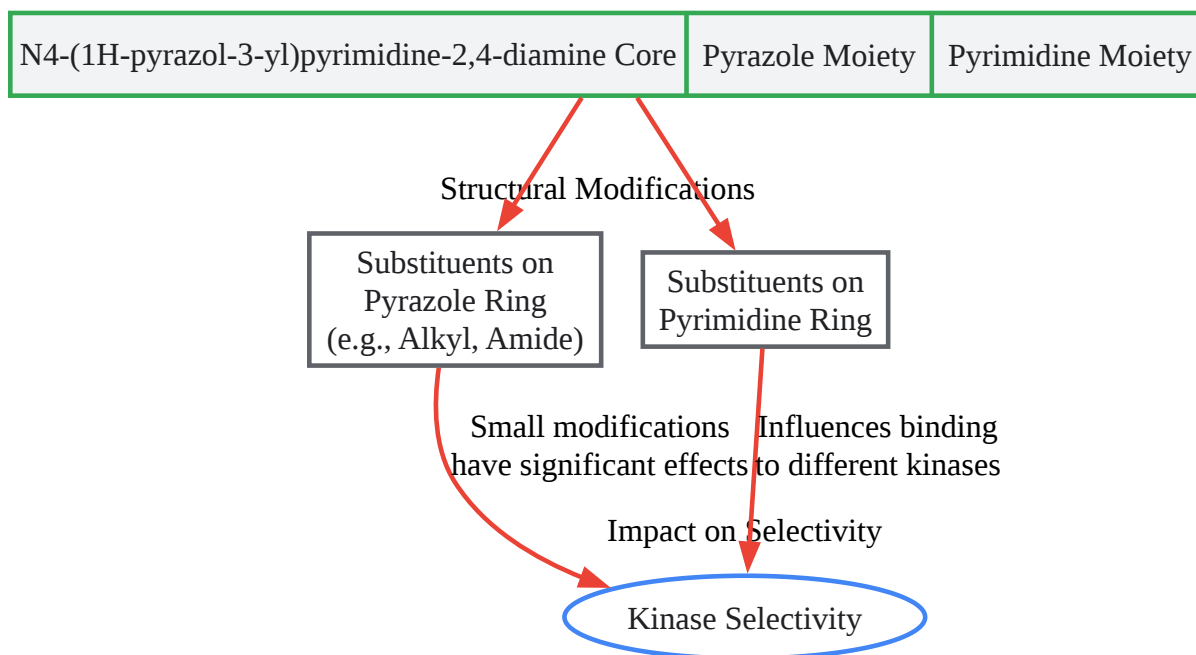
Caption: General SAR for Anticancer Aminophenyl-Pyrazole Analogs.

## Kinase Inhibition Assay Workflow



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Caption: A simplified workflow for a typical kinase inhibition assay.



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Caption: SAR of 3-Amino-1H-pyrazole-based Kinase Inhibitors.

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